Lipophilicity Advantage vs. Sulfoxide Analog (CAS 477713-11-4): XLogP3 4.1 vs. 2.8
The target sulfide exhibits an XLogP3 of 4.1, compared to 2.8 for its direct oxidized analog 2-naphthyl 1,2,3-thiadiazol-5-yl sulfoxide (CAS 477713-11-4), representing a ΔlogP of +1.3 log units [1][2]. This difference places the sulfide closer to the optimal lipophilicity range (LogP 3–5) for oral absorption and passive membrane permeation, whereas the sulfoxide falls below this range and may exhibit reduced cellular permeability [3]. The increased lipophilicity is a direct consequence of the sulfide (S) vs. sulfoxide (S=O) oxidation state at the 5-position bridge.
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.1 |
| Comparator Or Baseline | 2-Naphthyl 1,2,3-thiadiazol-5-yl sulfoxide (CAS 477713-11-4): XLogP3 = 2.8 |
| Quantified Difference | ΔXLogP3 = +1.3 log units (sulfide more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2021.05.07; validated on training sets of experimental logP values |
Why This Matters
A LogP difference of 1.3 units translates to approximately a 20-fold difference in octanol/water partition coefficient, directly impacting membrane permeability, oral bioavailability potential, and off-target binding propensity, making the sulfide the preferred choice for cell-permeable probe design.
- [1] PubChem Compound Summary for CID 1478833, 2-Naphthyl 1,2,3-thiadiazol-5-yl sulfide. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 1478834, 2-Naphthyl 1,2,3-thiadiazol-5-yl sulfoxide. National Center for Biotechnology Information (2025). View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
